(3S,4R)-3,4-Dimethylthiane
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Overview
Description
(3S,4R)-3,4-Dimethylthiane is an organic compound with a thiane ring structure, which is a six-membered ring containing one sulfur atom The specific stereochemistry of the compound is indicated by the (3S,4R) configuration, meaning that the third carbon has an S (sinister, left) configuration and the fourth carbon has an R (rectus, right) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-Dimethylthiane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing sulfur and carbon atoms. For example, starting from a diene and a thiol, the compound can be synthesized via a cycloaddition reaction under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be optimized for high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3,4-Dimethylthiane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methyl groups on the thiane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3,4-Dimethylthiane is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3S,4R)-3,4-Dimethylthiane exerts its effects depends on the specific context in which it is used. In chemical reactions, the sulfur atom can act as a nucleophile or electrophile, participating in various reaction mechanisms. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiane: The parent compound of (3S,4R)-3,4-Dimethylthiane, lacking the methyl substituents.
3,4-Dimethylthiophene: A similar compound with a thiophene ring instead of a thiane ring.
3,4-Dimethylthiolane: A five-membered ring analog of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the sulfur atom in a six-membered ring. This combination of features imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61568-49-8 |
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Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(3S,4R)-3,4-dimethylthiane |
InChI |
InChI=1S/C7H14S/c1-6-3-4-8-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
JLSMLKZFQHSQRA-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCSC[C@H]1C |
Canonical SMILES |
CC1CCSCC1C |
Origin of Product |
United States |
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